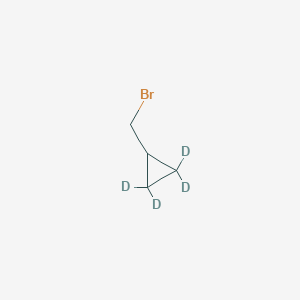

Cyclopropylmethyl bromide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1219805-93-2 |

|---|---|

Molecular Formula |

C4H7Br |

Molecular Weight |

139.03 g/mol |

IUPAC Name |

3-(bromomethyl)-1,1,2,2-tetradeuteriocyclopropane |

InChI |

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i1D2,2D2 |

InChI Key |

AEILLAXRDHDKDY-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])CBr)[2H] |

Canonical SMILES |

C1CC1CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cyclopropylmethyl Bromide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Cyclopropylmethyl bromide-d4, a deuterated isotopologue of cyclopropylmethyl bromide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as tracers, or as internal standards in quantitative analyses.

Chemical Identity and Physical Properties

This compound is a saturated organic halide where four hydrogen atoms on the cyclopropyl ring have been replaced with deuterium. This isotopic substitution is primarily of interest for its effect on reaction kinetics and for use in analytical applications where mass differentiation is required.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Chemical Name | (Bromomethyl)cyclopropane-2,2,3,3-d4 | IUPAC |

| Synonyms | 1-(Bromomethyl)cyclopropane-2,2,3,3-d4, this compound, (Cyclopropyl-2,2,3,3-d4)methyl bromide | [1] |

| CAS Number | 1219805-93-2 | [2] |

| Molecular Formula | C₄H₃D₄Br | [2] |

| Molecular Weight | 139.03 g/mol | [2] |

| Appearance | Neat (liquid) | [1] |

| Boiling Point | ~106 °C (223 °F) | Estimated from non-deuterated analog |

| Density | ~1.392 g/mL | Estimated from non-deuterated analog |

| Solubility | 10 mM in DMSO |

Synthesis

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process: first, the preparation of cyclopropyl-d4-methanol, followed by its bromination.

References

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropylmethyl Bromide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Cyclopropylmethyl bromide-d4, a deuterated isotopologue of cyclopropylmethyl bromide. This compound is a valuable building block in organic synthesis and a useful internal standard for analytical applications in drug development and metabolic studies.

Introduction

This compound (C₄H₃D₄Br) is a saturated monocyclic hydrocarbon derivative where four hydrogen atoms on the cyclopropane ring have been replaced with deuterium.[1] This isotopic labeling makes it a powerful tool in mechanistic studies, as a tracer in metabolic research, and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[2] Its utility is noted in the synthesis of human dihydroorotate dehydrogenase inhibitors and in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging.[1]

Synthesis of this compound

Step 1: Synthesis of (2,2,3,3-tetradeuteriocyclopropyl)methanol

The synthesis of the deuterated alcohol precursor is the critical step. A feasible approach involves the reduction of a deuterated cyclopropanecarboxylic acid or its ester derivative.

Proposed Experimental Protocol:

-

Reduction of Ethyl Cyclopropanecarboxylate-d4: Commercially available or synthesized ethyl cyclopropanecarboxylate-d4 would be reduced using a powerful reducing agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

-

Reaction Conditions: The reaction would typically be carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by stirring at room temperature to ensure completion.

-

Work-up: The reaction would be carefully quenched with water and a sodium hydroxide solution to precipitate the aluminum salts. The organic layer containing the (2,2,3,3-tetradeuteriocyclopropyl)methanol would then be separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.

-

Purification: The crude product would be purified by distillation to yield pure (2,2,3,3-tetradeuteriocyclopropyl)methanol.

Step 2: Bromination of (2,2,3,3-tetradeuteriocyclopropyl)methanol

The final step is the conversion of the deuterated alcohol to the corresponding bromide. Several bromination methods are available for primary alcohols. A common and effective method is the Appel reaction or the use of phosphorus tribromide.

Proposed Experimental Protocol (using PBr₃):

-

Reaction Setup: (2,2,3,3-tetradeuteriocyclopropyl)methanol would be dissolved in a suitable anhydrous solvent, such as diethyl ether, and cooled in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (PBr₃) would be added dropwise to the stirred solution, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture would be allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up: The reaction mixture would be poured onto ice and extracted with a non-polar solvent like diethyl ether. The organic extracts would be washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent would be removed by distillation, and the resulting crude this compound would be purified by fractional distillation to obtain the final product.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄H₃D₄Br | [1] |

| Molecular Weight | 139.03 g/mol | [3] |

| CAS Number | 1219805-93-2 | |

| Appearance | Neat (liquid) | |

| Synonyms | 1-(Bromomethyl)cyclopropane-2,2,3,3-d4, (Cyclopropyl-2,2,3,3-d4)methyl Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of deuterium incorporation.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the deuterated positions on the cyclopropane ring will be absent. The spectrum should primarily show signals for the methylene (-CH₂Br) and the methine (-CH) protons. The expected chemical shifts (in ppm, relative to TMS) would be:

-

A doublet for the two protons of the -CH₂Br group.

-

A multiplet for the single proton on the cyclopropane ring.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The signals for the deuterated carbons will be observed as multiplets due to C-D coupling and will have a lower intensity.

-

²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum would confirm the presence and location of the deuterium atoms, showing a signal in the region expected for deuterons on a cyclopropane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of the compound.

-

Electron Ionization (EI-MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the mass of C₄H₃D₄Br. The isotopic pattern of the bromine atom (⁷⁹Br and ⁸¹Br) will result in two molecular ion peaks of approximately equal intensity, separated by 2 Da. The fragmentation pattern would also be indicative of the structure.

Characterization Workflow Diagram:

Caption: Analytical techniques for the characterization of this compound.

Commercial Availability

This compound is commercially available from several suppliers of stable isotope-labeled compounds. Researchers can inquire with these vendors for product specifications and certificates of analysis which would include detailed characterization data. Some of the known suppliers include Toronto Research Chemicals, MedChemExpress, and Clearsynth.

Conclusion

This technical guide has outlined a plausible synthetic pathway for this compound and the expected methods for its characterization. While a detailed, published experimental protocol is not currently available, the proposed synthesis, based on established chemical transformations, provides a strong foundation for its preparation in a laboratory setting. The characterization data, once obtained, will be crucial for verifying the structure and isotopic purity of this important deuterated building block. For researchers requiring this compound, sourcing from a reputable commercial supplier with a comprehensive certificate of analysis is the most direct approach.

References

A Comprehensive Technical Guide to Cyclopropylmethyl Bromide-d4

CAS Number: 1219805-93-2

This technical guide provides an in-depth overview of Cyclopropylmethyl bromide-d4, a deuterated analog of cyclopropylmethyl bromide. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and analytical sciences. It details the compound's chemical and physical properties, key applications, and representative experimental protocols.

Compound Properties

This compound is a stable isotope-labeled compound valuable as a reagent in chemical syntheses and as an internal standard for analytical applications.[1] The deuterium labeling provides a distinct mass signature, facilitating its use in tracer studies and quantitative analyses by mass spectrometry.

Chemical and Physical Data

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1219805-93-2 | [2][3] |

| Molecular Formula | C₄H₃D₄Br | [2] |

| Molecular Weight | 139.03 g/mol | [2] |

| Appearance | Liquid | |

| Solubility | 10 mM in DMSO | |

| SMILES | BrCC1C([2H])([2H])C1([2H])[2H] | |

| InChI | InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i1D2,2D2 | |

| InChIKey | AEILLAXRDHDKDY-LNLMKGTHSA-N |

Applications in Scientific Research

This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents and diagnostic tools.

Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Isotope-labeled Cyclopropylmethyl bromide is utilized as a reagent in the synthesis of inhibitors for human dihydroorotate dehydrogenase (DHODH), an enzyme targeted in the treatment of autoimmune diseases like rheumatoid arthritis. The incorporation of the deuterated cyclopropylmethyl moiety can be advantageous for pharmacokinetic studies of these inhibitors.

Preparation of PET Imaging Agents

This compound is also employed in the preparation of radiolabeled ligands for Positron Emission Tomography (PET) imaging. Specifically, it is a precursor in the synthesis of ([11C]CMDC), a tracer for the metabotropic glutamate receptor 2 (mGluR2), which is a target for therapeutic intervention in schizophrenia.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key applications of this compound. It is important to note that these protocols are adapted from general synthetic procedures and may require optimization for specific experimental conditions.

General Protocol for N-Alkylation in the Synthesis of DHODH Inhibitors

This protocol outlines a typical N-alkylation reaction where this compound can be used to introduce the deuterated cyclopropylmethyl group onto a nitrogen-containing heterocyclic scaffold, a common core in DHODH inhibitors.

Workflow for N-Alkylation

Methodology:

-

Reaction Setup: To a solution of the nitrogen-containing heterocyclic precursor (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or cesium carbonate, 1.5-2.0 eq).

-

Addition of Alkylating Agent: Add this compound (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at an elevated temperature (typically between 60-80 °C) for a period of 2 to 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Conceptual Radiosynthesis of a [11C]-labeled PET Tracer

This protocol describes a conceptual workflow for the radiosynthesis of a PET tracer, such as [11C]CMDC, which could be adapted from procedures involving [11C]methylation. The synthesis would involve the reaction of a suitable precursor with a [11C]-labeled methylating agent, where this compound would have been used in the synthesis of the non-radioactive standard and precursor.

Workflow for Radiosynthesis

Methodology:

-

Precursor Synthesis: Synthesize the appropriate precursor molecule which can be radiolabeled. This compound would be used in a non-radioactive step to introduce the deuterated cyclopropylmethyl group to create the cold standard and the precursor for the "hot" synthesis.

-

Radiolabeling: Introduce the [11C]-label by reacting the precursor with a [11C]-methylating agent, such as [11C]methyl iodide or [11C]methyl triflate, in the presence of a base in a suitable solvent within a shielded hot cell.

-

Purification: Purify the crude radiolabeled product using automated high-performance liquid chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing the desired radiotracer is then formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory, following standard safety procedures for working with chemical reagents. Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

This guide provides a foundational understanding of this compound, its properties, and its applications. For specific experimental details and further information, researchers are encouraged to consult the cited literature and relevant safety documentation.

References

Technical Overview of Cyclopropylmethyl bromide-d4

For Researchers, Scientists, and Drug Development Professionals

Cyclopropylmethyl bromide-d4 is a deuterated form of cyclopropylmethyl bromide, an important reagent in organic synthesis. The incorporation of deuterium isotopes makes it a valuable tool in mechanistic studies, metabolic profiling, and as an internal standard in mass spectrometry-based analyses. This document provides a concise technical overview of its core properties.

Molecular Properties

The key physical and chemical properties of this compound are summarized below. Deuterium labeling significantly alters the molecular weight, a critical parameter for quantitative analysis and reaction stoichiometry.

| Property | Value | References |

| Molecular Formula | C₄H₃D₄Br | [1][2][3] |

| Molecular Weight | 139.03 g/mol | [1][2] |

| CAS Number | 1219805-93-2 | |

| Appearance | Neat |

The non-deuterated form, Cyclopropylmethyl bromide, has a molecular weight of 135.02 g/mol .

Synthesis and Applications

Experimental Protocol: Synthesis of a Deuterated Compound

While specific synthesis protocols for this compound are proprietary, a general workflow for the synthesis of isotopically labeled compounds involves the use of deuterated starting materials in a multi-step reaction sequence. The following diagram illustrates a generalized workflow for such a synthesis and subsequent analysis.

Caption: Generalized workflow for synthesis and analysis.

Applications in Research and Development

This compound serves as a crucial reagent in various scientific applications:

-

Human Dihydroorotate Dehydrogenase Inhibitors: It is used in the synthesis of isotope-labeled inhibitors based on azole scaffolds.

-

PET Imaging: This compound is utilized in the preparation of tracers for Positron Emission Tomography (PET) imaging, which is instrumental in studying neurological targets.

-

Pharmacokinetic Studies: The deuterium label allows for the differentiation and quantification of drug candidates and their metabolites in complex biological matrices.

-

Tracer and Internal Standard: It can be employed as a tracer or an internal standard for quantitative analyses using NMR, GC-MS, or LC-MS techniques.

The logical relationship for its application in drug development is outlined in the following diagram.

Caption: Role in drug development pipeline.

References

Navigating the Safety Profile of Cyclopropylmethyl bromide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for Cyclopropylmethyl bromide-d4 (CAS No. 1219805-93-2). Due to the limited availability of a detailed Safety Data Sheet (SDS) specifically for the deuterated compound, this document leverages data from the well-characterized non-deuterated analogue, Cyclopropylmethyl bromide (CAS No. 7051-34-5), as a primary reference for safety and handling protocols. The isotopic labeling is not expected to significantly alter the chemical's hazardous properties.

Core Safety & Physical Data

Cyclopropylmethyl bromide is classified as a flammable liquid that is harmful if swallowed and causes skin and eye irritation.[1][2][3] The toxicological properties of the deuterated form have not been fully investigated.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties for both this compound and its non-deuterated analogue are presented below for comparative analysis.

| Property | This compound | Cyclopropylmethyl bromide |

| CAS Number | 1219805-93-2[5] | 7051-34-5 |

| Molecular Formula | C4H3D4Br | C4H7Br |

| Molecular Weight | 139.03 g/mol | 135.00 g/mol |

| Appearance | Liquid | Liquid |

| Boiling Point | Not available | 105-107 °C |

| Flash Point | Not available | 41 °C (105.8 °F) |

| Density | Not available | 1.392 g/cm³ |

| Solubility | Soluble in DMSO (10 mM) | Not available |

| Refractive Index | Not available | 1.475-1.479 |

Toxicological Information

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Note: The toxicological properties have not been fully investigated. Overexposure may result in serious illness or death.

Experimental Protocols: Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline essential procedures derived from SDS information for the non-deuterated analogue.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling this compound.

References

Deuterated Cyclopropylmethyl Bromide: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated cyclopropylmethyl bromide serves as a valuable tool in pharmaceutical research and development, primarily utilized as a stable isotope-labeled internal standard, a tracer in metabolic studies, and a building block in the synthesis of complex deuterated molecules. The strategic incorporation of deuterium in place of hydrogen atoms can significantly alter the pharmacokinetic profile of drug candidates by influencing their metabolic pathways, a phenomenon primarily driven by the kinetic isotope effect (KIE). This technical guide provides an in-depth overview of deuterated cyclopropylmethyl bromide, including its synthesis, analytical characterization, and key applications in drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in a research setting.

Introduction

Cyclopropylmethyl bromide (CPMB) is a versatile reagent in organic synthesis, notable for introducing the cyclopropylmethyl moiety found in numerous biologically active compounds.[1] Its deuterated analogue, deuterated cyclopropylmethyl bromide, offers unique advantages in the study of drug metabolism and pharmacokinetics. The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can slow down metabolic processes that involve the cleavage of this bond, a principle known as the kinetic isotope effect (KIE).[2][3] Consequently, deuterated compounds may exhibit a longer half-life, reduced metabolic switching, and an improved safety profile.[4]

This guide will delve into the synthesis of deuterated cyclopropylmethyl bromide, methods for assessing its isotopic purity, and its application in elucidating reaction mechanisms and drug metabolism pathways.

Properties and Synthesis

Physicochemical Properties

Deuterated cyclopropylmethyl bromide is expected to have physicochemical properties very similar to its non-deuterated counterpart, with a slight increase in molecular weight due to the presence of deuterium atoms. Key properties of non-deuterated cyclopropylmethyl bromide are summarized in Table 1.

| Property | Value |

| Molecular Formula | C4H7Br (non-deuterated) |

| Molecular Weight | 135.00 g/mol (non-deuterated) |

| Boiling Point | ~106 °C at 760 mmHg |

| Density | ~1.5 g/cm³ |

| Appearance | Colorless to light yellow liquid |

| Solubility | Insoluble in water, soluble in organic solvents |

Table 1: Physicochemical properties of cyclopropylmethyl bromide.

Synthesis of Deuterated Cyclopropylmethyl Bromide

A common route for the synthesis of cyclopropylmethyl bromide involves the bromination of cyclopropanemethanol.[5] To produce a deuterated version, one would start with the appropriately deuterated cyclopropanemethanol. The following is a representative experimental protocol for the synthesis of cyclopropylmethyl-d2 bromide, assuming deuteration at the methylene position adjacent to the bromine.

Experimental Protocol: Synthesis of Cyclopropylmethyl-d2 Bromide

Objective: To synthesize cyclopropylmethyl-d2 bromide from cyclopropane-d2-methanol.

Materials:

-

Cyclopropane-d2-methanol

-

N-Bromosuccinimide (NBS)

-

Dimethyl sulfide (DMS)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Water (deionized)

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-bromosuccinimide (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add dimethyl sulfide (1.1 equivalents) to the cooled solution with vigorous stirring to form the DMS/NBS complex.

-

To this mixture, add a solution of cyclopropane-d2-methanol (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to 0 °C and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by distillation to obtain pure cyclopropylmethyl-d2 bromide.

Expected Yield and Isotopic Purity: The yield and isotopic purity of the final product are critical parameters. While specific values for deuterated cyclopropylmethyl bromide are not readily available in the literature, typical yields for similar bromination reactions range from 60-80%. The isotopic purity will largely depend on the isotopic enrichment of the starting deuterated cyclopropanemethanol.

| Parameter | Typical Value |

| Yield | 60-80% |

| Isotopic Enrichment | >98% (dependent on starting material) |

| Chemical Purity | >97% (by GC analysis) |

Table 2: Expected quantitative data for the synthesis of deuterated cyclopropylmethyl bromide.

Analytical Characterization

Isotopic Purity Determination

The determination of isotopic purity is crucial for the application of deuterated compounds. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Experimental Protocol: Isotopic Purity Analysis by HRMS

Objective: To determine the isotopic enrichment and species abundance of deuterated cyclopropylmethyl bromide using LC-ESI-HRMS.

Instrumentation:

-

Liquid chromatograph coupled to an electrospray ionization high-resolution mass spectrometer (LC-ESI-HRMS).

Procedure:

-

Prepare a dilute solution of the synthesized deuterated cyclopropylmethyl bromide in a suitable solvent (e.g., acetonitrile).

-

Inject the sample into the LC-ESI-HRMS system.

-

Acquire the full scan mass spectrum in a positive ion mode.

-

Identify the molecular ion peaks corresponding to the different isotopologues (e.g., d0, d1, d2, etc.).

-

Integrate the peak areas of each isotopologue.

-

Calculate the isotopic enrichment and species abundance based on the relative intensities of the isotopic peaks.

It is important to distinguish between isotopic enrichment (the percentage of deuterium at a specific labeled position) and species abundance (the percentage of molecules with a specific number of deuterium atoms).

Structural Confirmation by NMR

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and the position of deuteration. In the ¹H NMR spectrum, the absence or reduction of a signal at a specific chemical shift indicates successful deuteration at that position.

Applications in Research

Kinetic Isotope Effect Studies

The KIE is a powerful tool for elucidating reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated cyclopropylmethyl bromide, researchers can determine if the C-H/C-D bond is broken in the rate-determining step of a reaction. A primary KIE (kH/kD > 2) is typically observed when the bond to the isotope is cleaved in the rate-limiting step.

| Reaction Type | Expected kH/kD | Implication |

| Sₙ2 Reaction | ~1.0 - 1.2 | C-H/D bond not broken in RDS |

| E2 Elimination | 3 - 8 | C-H/D bond broken in RDS |

| Metabolic Oxidation | 2 - 10 | C-H/D bond cleavage is rate-limiting |

Table 3: Representative kinetic isotope effect values and their mechanistic implications.

Drug Metabolism Studies

Deuterated compounds are extensively used to study the metabolic fate of drugs. Deuterated cyclopropylmethyl bromide can be used as a building block to synthesize deuterated drug candidates containing the cyclopropylmethyl moiety.

Experimental Workflow: In Vitro Metabolic Stability Assay

The following workflow outlines a typical experiment to assess the metabolic stability of a deuterated compound.

In Vitro Metabolic Stability Workflow

An increased half-life of the deuterated compound compared to its non-deuterated counterpart would indicate that the deuterated position is a site of metabolic attack.

Internal Standards in Bioanalysis

Due to their similar chemical properties and distinct mass, deuterated compounds are ideal internal standards for quantitative bioanalysis by mass spectrometry. Deuterated cyclopropylmethyl bromide can be used to synthesize deuterated metabolites for use as analytical standards.

Signaling Pathways and Logical Relationships

While deuterated cyclopropylmethyl bromide itself is not directly involved in signaling pathways, its use in modifying drug molecules can indirectly influence pathways by altering the drug's concentration and persistence at the site of action. The logical relationship for the utility of deuteration in drug development is depicted below.

Logical Flow of Deuteration Strategy

Conclusion

Deuterated cyclopropylmethyl bromide is a specialized chemical tool with significant applications in modern drug discovery and development. Its utility in synthesizing deuterated molecules allows for detailed investigations into reaction mechanisms through the kinetic isotope effect and provides a means to optimize the metabolic stability and pharmacokinetic properties of drug candidates. The methodologies for its synthesis and analysis, as outlined in this guide, provide a framework for its effective use in the research laboratory. As the field of precision deuteration continues to grow, the demand for such isotopically labeled building blocks is expected to increase, further solidifying their role in the development of safer and more effective medicines.

References

- 1. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. deutramed.com [deutramed.com]

- 5. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

A Researcher's In-Depth Guide to Stable Isotope Labeling: Principles, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling (SIL), a powerful and versatile technique for quantitative analysis of proteins and metabolites. This document delves into the core principles of SIL, details various labeling strategies, and provides step-by-step experimental protocols for key methodologies. Furthermore, it showcases the application of these techniques in elucidating complex biological processes, such as cellular signaling pathways and metabolic fluxes, with a focus on their relevance to drug discovery and development.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to track molecules within biological systems.[1] Unlike their radioactive counterparts, stable isotopes are safe to handle and do not decay over time, making them ideal for a wide range of applications, including in vivo studies in humans.[2] The fundamental principle involves replacing atoms in a molecule with their heavier, stable isotopic counterparts (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D).[3] This substitution results in a predictable mass shift in the labeled molecule without significantly altering its chemical properties.[4] This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).[3]

By introducing isotopically labeled compounds into cells, tissues, or organisms, researchers can trace their metabolic fate, quantify protein abundance changes, and measure the flux through metabolic pathways with high precision and accuracy. This ability to track dynamic processes at the molecular level provides invaluable insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents.

Key Stable Isotope Labeling Strategies

There are three main strategies for introducing stable isotopes into biological molecules: metabolic labeling, chemical labeling, and enzymatic labeling.

-

Metabolic Labeling: This in vivo approach involves providing cells or organisms with media or feed containing isotopically labeled precursors, such as amino acids or glucose. These labeled precursors are then incorporated into newly synthesized proteins or metabolites through the cell's natural metabolic processes.

-

Chemical Labeling: This in vitro method involves the covalent attachment of an isotope-coded tag to proteins or peptides after they have been extracted from the biological sample.

-

Enzymatic Labeling: This in vitro technique utilizes enzymes to incorporate stable isotopes into molecules. A common example is the use of trypsin in the presence of heavy water (H₂¹⁸O) to label the C-terminus of peptides with ¹⁸O.

This guide will focus on two of the most prominent labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a metabolic labeling strategy, and Tandem Mass Tag (TMT) labeling, a chemical labeling approach, as well as ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Data Presentation: Comparative Analysis of Labeling Techniques

The choice of a stable isotope labeling strategy depends on the specific research question, sample type, and desired level of multiplexing. The following tables summarize quantitative data from representative studies using SILAC, TMT, and ¹³C-MFA to provide a comparative overview of their capabilities.

Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment. This table showcases the quantification of protein expression changes in HeLa cells in response to tunicamycin-induced endoplasmic reticulum stress. Data is presented as the ratio of protein abundance in treated versus untreated cells.

| Protein | Gene | SILAC Ratio (Treated/Control) |

| HSPA5 | HSPA5 | 2.5 |

| CALR | CALR | 2.1 |

| PDIA4 | PDIA4 | 3.2 |

| ERN1 | IRE1 | 1.8 |

| XBP1 | XBP1 | 2.9 |

Data adapted from a study on the unfolded protein response. The SILAC ratios represent the fold change in protein expression upon treatment.

Table 2: Representative Quantitative Proteomics Data from a TMT Experiment. This table displays the relative abundance of key proteins involved in the differentiation of goat intramuscular adipocytes.

| Protein | Gene | Relative Abundance (Differentiated vs. Preadipocytes) |

| CSRP3 | CSRP3 | 3.5 |

| FBLN1 | FBLN1 | 2.8 |

| SRSF10 | SRSF10 | 1.5 |

| LDB3 | LDB3 | 2.1 |

| AIF1L | AIF1L | 1.7 |

Data adapted from a TMT-based proteomic analysis of adipocyte differentiation. The relative abundance represents the fold change in protein expression during differentiation.

Table 3: Representative Data from a ¹³C-Metabolic Flux Analysis (MFA) Experiment. This table presents the metabolic flux rates through key reactions of central carbon metabolism in a tumor cell line. Fluxes are expressed relative to the glucose uptake rate.

| Reaction | Pathway | Relative Flux |

| Hexokinase | Glycolysis | 100 |

| Phosphofructokinase | Glycolysis | 85 |

| Pyruvate Kinase | Glycolysis | 80 |

| Glucose-6-Phosphate Dehydrogenase | Pentose Phosphate Pathway | 15 |

| Citrate Synthase | TCA Cycle | 75 |

| Isocitrate Dehydrogenase (forward) | TCA Cycle | 70 |

| Isocitrate Dehydrogenase (reductive) | Reductive Carboxylation | 5 |

Data adapted from a study on cancer cell metabolism. The relative flux values indicate the rate of each reaction normalized to the rate of glucose uptake.

Experimental Protocols

This section provides detailed methodologies for three key stable isotope labeling techniques: SILAC, TMT labeling, and ¹³C-Metabolic Flux Analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in media containing "light" (normal) or "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine). Over several cell divisions, these heavy amino acids are fully incorporated into the proteome.

Materials:

-

SILAC-grade amino acids (light and heavy)

-

Amino acid-deficient cell culture medium

-

Dialyzed fetal bovine serum (FBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

-

Mass spectrometer (e.g., Orbitrap)

Protocol:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "heavy" population, use a medium deficient in the chosen amino acids (e.g., arginine and lysine) and supplement it with the heavy isotopic versions.

-

For the "light" population, use the same deficient medium supplemented with the normal, light amino acids.

-

Culture the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population and vehicle control to the "light" population).

-

-

Sample Harvesting and Mixing:

-

Harvest both cell populations and count the cells.

-

Mix equal numbers of cells from the "heavy" and "light" populations.

-

-

Protein Extraction and Digestion:

-

Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysate.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Desalting and Mass Spectrometry:

-

Desalt the peptide mixture using C18 columns.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the "heavy" and "light" peptide pairs using specialized software (e.g., MaxQuant, Proteome Discoverer).

-

The ratio of the intensities of the heavy to light peptide peaks reflects the relative abundance of the protein in the two samples.

-

Tandem Mass Tag (TMT) Labeling

TMT labeling is a chemical labeling technique that allows for the simultaneous quantification of proteins in up to 18 samples. TMT reagents have the same total mass but contain different numbers of heavy isotopes in their reporter and balancer regions.

Materials:

-

TMT labeling reagents (e.g., TMTpro™ 18plex Label Reagent Set)

-

Protein extraction and digestion reagents (as for SILAC)

-

Acetonitrile (anhydrous)

-

Hydroxylamine (5%)

-

High-pH reversed-phase fractionation system

-

Mass spectrometer (e.g., Orbitrap with MS3 capabilities)

Protocol:

-

Protein Extraction and Digestion:

-

Extract proteins from each of the up to 18 samples individually.

-

Quantify the protein concentration for each sample.

-

Take an equal amount of protein from each sample and perform in-solution reduction, alkylation, and tryptic digestion.

-

-

TMT Labeling:

-

Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB).

-

Add the appropriate TMT label reagent (dissolved in anhydrous acetonitrile) to each sample.

-

Incubate at room temperature for 1 hour.

-

-

Quenching and Sample Pooling:

-

Quench the labeling reaction by adding 5% hydroxylamine and incubating for 15 minutes.

-

Combine all labeled samples into a single tube.

-

-

Sample Cleanup and Fractionation:

-

Desalt the pooled peptide mixture using a C18 column.

-

Fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.

-

-

Mass Spectrometry:

-

Analyze each fraction by LC-MS/MS.

-

In the MS1 scan, peptides from all samples appear as a single peak due to the isobaric nature of the TMT tags.

-

During the MS2 scan (fragmentation), the reporter ions are released, and their relative intensities are measured in the MS3 scan.

-

-

Data Analysis:

-

Use specialized software to identify the peptides and quantify the reporter ion intensities for each peptide across all samples.

-

The relative intensities of the reporter ions correspond to the relative abundance of the peptide in each of the original samples.

-

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. It involves feeding cells a ¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose) and measuring the incorporation of ¹³C into downstream metabolites.

Materials:

-

¹³C-labeled substrate (e.g., [U-¹³C₆]-glucose)

-

Cell culture medium deficient in the unlabeled form of the substrate

-

Methanol (ice-cold, 80%)

-

LC-MS or GC-MS system capable of resolving isotopologues

Protocol:

-

Cell Culture and Labeling:

-

Culture cells in standard medium.

-

At the start of the experiment, switch the cells to a medium containing the ¹³C-labeled substrate.

-

Collect cell samples at various time points to monitor the dynamic incorporation of ¹³C.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the extract.

-

Separate the polar metabolites from lipids by centrifugation.

-

-

LC-MS or GC-MS Analysis:

-

Analyze the polar metabolite extracts using a high-resolution mass spectrometer to resolve the different isotopologues of each metabolite.

-

-

Data Analysis:

-

Process the raw data to identify metabolites and determine their mass isotopologue distribution (MID).

-

Correct for the natural abundance of ¹³C.

-

Use the MID data and a metabolic network model to calculate the metabolic flux rates through specific pathways using specialized software (e.g., INCA, Metran).

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathway Diagrams

Caption: Epidermal Growth Factor (EGF) Signaling Pathway.

Caption: Insulin Signaling Pathway leading to glucose uptake and glycogen synthesis.

Caption: Overview of Central Carbon Metabolism.

Experimental Workflow Diagrams

Caption: General experimental workflow for SILAC.

Caption: General experimental workflow for TMT labeling.

Caption: General experimental workflow for 13C-Metabolic Flux Analysis.

Conclusion

Stable isotope labeling has become an indispensable tool in modern biological and biomedical research. The ability to accurately quantify changes in protein abundance and metabolic fluxes provides a dynamic and systems-level view of cellular processes. The techniques of SILAC, TMT, and ¹³C-MFA, each with their unique advantages, offer a powerful toolkit for researchers in academia and the pharmaceutical industry. From elucidating the intricacies of signaling pathways to understanding the metabolic reprogramming in disease and assessing the efficacy of novel therapeutics, stable isotope labeling continues to drive discovery and innovation. This guide provides a foundational understanding and practical protocols to empower researchers to effectively implement these powerful techniques in their own investigations.

References

Methodological & Application

Application Note: A General Protocol for the Quantitative Analysis of a Target Analyte using Cyclopropylmethyl Bromide-d4 as an Internal Standard in GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry. To achieve the highest levels of accuracy and precision, the use of an internal standard is often essential.[1] The internal standard method involves adding a known amount of a specific compound to every sample, calibrator, and quality control sample. This corrects for variations in sample preparation, injection volume, and instrument response.

Stable isotope-labeled compounds, particularly deuterated analogues of the analyte, are considered the gold standard for internal standards in mass spectrometry.[2] They share nearly identical chemical and physical properties with their non-deuterated counterparts, leading to similar extraction efficiencies and chromatographic retention times. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, which are a common source of error in quantitative analysis.

Cyclopropylmethyl bromide-d4 is the deuterated form of Cyclopropylmethyl bromide. Its properties make it an ideal internal standard for the quantification of Cyclopropylmethyl bromide or other structurally related volatile and semi-volatile compounds by GC-MS. This application note provides a comprehensive, step-by-step protocol for developing and validating a quantitative GC-MS method using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analyte: Cyclopropylmethyl bromide (≥98% purity)

-

Internal Standard (IS): this compound (isotopic purity ≥98%)

-

Solvent: Methanol (HPLC grade or higher)

-

Extraction Solvent: Ethyl acetate (GC grade)

-

Reagent: Anhydrous sodium sulfate

-

Sample Matrix: Human plasma (or other relevant biological fluid or environmental matrix)

-

Gases: Helium (99.999% purity) for GC carrier gas

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Cyclopropylmethyl bromide and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with methanol. This solution will be used to spike all samples.

-

Calibration Standards: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of the sample (plasma, calibrator, or quality control) into a 2 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube and vortex briefly.

-

Add 500 µL of ethyl acetate to each tube.

-

Vortex for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that should be optimized for the specific instrument and application.

| Parameter | Condition |

| Gas Chromatograph | |

| Instrument | Agilent 8890 GC System (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 150°C, then ramp at 30°C/min to 280°C, and hold for 2 minutes. |

| Mass Spectrometer | |

| Instrument | Agilent 5977B MSD (or equivalent) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Scan Mode | Selected Ion Monitoring (SIM) |

| SIM Ions (Hypothetical) | |

| Cyclopropylmethyl bromide | Quantifier Ion: m/z 134 (M+), Qualifier Ions: m/z 55, 79 |

| This compound | Quantifier Ion: m/z 138 (M+), Qualifier Ions: m/z 57, 81 |

Data Presentation and Analysis

Quantification

Quantification is based on the principle of isotope dilution mass spectrometry.[3][4] A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. A linear regression analysis is then applied to the data.

Calculation: The concentration of the analyte in an unknown sample is determined using the following equation derived from the calibration curve:

Analyte Concentration = (Peak Area Ratio - y-intercept) / slope

Where the Peak Area Ratio is the peak area of the analyte divided by the peak area of the internal standard in the unknown sample.

Hypothetical Method Validation Data

The following tables present hypothetical data for a typical method validation.

Table 1: Calibration Curve Linearity

| Concentration Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (R²) |

| 0.1 - 10 | y = 1.254x + 0.012 | > 0.995 |

Table 2: Precision and Accuracy

| Concentration Level | Spiked Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |

| LLOQ | 0.1 | < 15% | < 15% | ± 15% |

| LQC | 0.3 | < 10% | < 10% | ± 10% |

| MQC | 1.5 | < 10% | < 10% | ± 10% |

| HQC | 8.0 | < 10% | < 10% | ± 10% |

Table 3: Detection and Quantification Limits

| Parameter | Value (µg/mL) |

| LOD | 0.03 |

| LLOQ | 0.1 |

Table 4: Extraction Recovery

| Analyte | Mean Recovery (%) | %RSD (n=6) |

| Cyclopropylmethyl bromide | 92.5 | 5.8 |

| This compound | 91.8 | 6.1 |

Visualization of the Experimental Workflow

Caption: Workflow for the quantitative analysis of a target analyte using this compound as an internal standard by GC-MS.

Conclusion

This application note provides a foundational protocol for the use of this compound as an internal standard in quantitative GC-MS analysis. The use of a deuterated internal standard is a robust strategy to correct for analytical variability, thereby enhancing the accuracy, precision, and reliability of the results. The outlined procedures for sample preparation, instrument conditions, and data analysis can be adapted and optimized for a wide range of specific analytes and matrices. The successful validation of such a method, as illustrated with hypothetical data, would demonstrate its suitability for routine quantitative applications in research and development.

References

Application Note: Quantitative Analysis of Firocoxib in Equine Plasma by LC-MS/MS Using Cyclopropylmethyl Bromide-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of firocoxib in equine plasma. Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine. To ensure accurate and reliable quantification, a stable isotope-labeled internal standard, Cyclopropylmethyl bromide-d4, is employed. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, drug monitoring, and other research applications in the equine field.

Introduction

Firocoxib is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis in horses. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for monitoring therapeutic levels. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][2] Cyclopropylmethyl bromide is an intermediate in the synthesis of firocoxib, making its deuterated analog, this compound, an ideal internal standard due to its similar chemical properties and co-elution with the analyte of interest. This application note provides a detailed protocol for the extraction and quantification of firocoxib in equine plasma using this compound.

Experimental Protocols

Materials and Reagents

-

Firocoxib analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (LC-MS grade)

-

Equine plasma (blank)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 200 µL of equine plasma, add 20 µL of this compound internal standard working solution (1 µg/mL). Vortex for 10 seconds. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B). Vortex to mix.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 3 min, hold at 95% B for 1 min, return to 10% B and re-equilibrate for 1 min |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Firocoxib | 337.1 | 251.1 | 20 |

| This compound (IS) | 139.0 | 81.1 | 15 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of firocoxib to the internal standard against the concentration of firocoxib. The curve demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.18 |

| 500 | 5.95 |

| 1000 | 11.92 |

Linearity:

| Parameter | Value |

| Regression Equation | y = 0.0119x + 0.0005 |

| Correlation Coefficient (r²) | > 0.998 |

| Range | 1 - 1000 ng/mL |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 3 | 4.5 | 6.2 | 102.3 | 104.1 |

| Mid | 75 | 3.1 | 4.8 | 98.7 | 101.5 |

| High | 750 | 2.5 | 3.9 | 100.5 | 99.8 |

Recovery and Matrix Effect

The extraction recovery of firocoxib and the matrix effect were assessed at the three QC levels.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 92.1 | 95.8 |

| Mid | 75 | 94.5 | 97.2 |

| High | 750 | 93.8 | 96.5 |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of firocoxib.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of firocoxib in equine plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variabilities during sample processing and analysis. This method is well-suited for routine use in research and drug development settings.

References

Application of Cyclopropylmethyl Bromide-d4 in Metabolic and Pharmacokinetic Studies

Introduction

Cyclopropylmethyl bromide-d4 is a deuterated analog of cyclopropylmethyl bromide, a versatile reagent in organic synthesis. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes it a valuable tool in metabolic and pharmacokinetic research. The increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can result in a "kinetic isotope effect," where metabolic processes involving the cleavage of this bond are slowed down. This property, along with its utility as a tracer, makes this compound and the resulting deuterated molecules indispensable for accurate quantification and understanding the metabolic fate of drug candidates.

One prominent application of the cyclopropylmethyl moiety in pharmaceuticals is in the non-steroidal anti-inflammatory drug (NSAID) Firocoxib. Firocoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine.[1][2] Metabolic studies of Firocoxib have revealed that a key metabolic pathway involves the dealkylation of the cyclopropylmethyl group, forming descyclopropylmethylfirocoxib.[3][4] Therefore, using a deuterated version of the cyclopropylmethyl precursor, such as this compound, in the synthesis of Firocoxib allows for the creation of a stable isotope-labeled internal standard essential for robust bioanalytical methods.

Application Notes

1. Internal Standard for Quantitative Bioanalysis by LC-MS/MS

Deuterated compounds, such as those synthesized using this compound, are considered the gold standard for internal standards in quantitative mass spectrometry.[5] In the analysis of a drug like Firocoxib in biological matrices (e.g., plasma, urine), a deuterated analog (e.g., Firocoxib-d6) is added at a known concentration to both calibration standards and unknown samples. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects (ion suppression or enhancement) in the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, variations during sample preparation and analysis can be effectively normalized, leading to highly accurate and precise quantification.

2. Tracer in Metabolic Fate and Pharmacokinetic Studies

This compound can be used to synthesize a deuterated version of a drug candidate to trace its metabolic fate in vivo or in vitro. The deuterium label allows for the differentiation of the parent drug from its metabolites using mass spectrometry. This is particularly useful for identifying and quantifying metabolites where the cyclopropylmethyl group is modified or cleaved. For instance, in the metabolism of Firocoxib, the presence of the deuterated cyclopropylmethyl group would allow for the precise tracking of the formation of descyclopropylmethylfirocoxib.

Furthermore, co-administering a deuterated and non-deuterated version of a drug can be a powerful technique in pharmacokinetic studies to assess bioavailability and the effects of formulation changes, minimizing inter-subject variability.

Experimental Protocols

Protocol 1: Quantitative Analysis of a Cyclopropylmethyl-Containing Drug (e.g., Firocoxib) in Plasma using a Deuterated Internal Standard

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a drug containing the cyclopropylmethyl moiety, using a deuterated analog as an internal standard. The parameters are based on published methods for Firocoxib analysis.

Materials and Reagents:

-

Analyte (e.g., Firocoxib) reference standard

-

Deuterated internal standard (IS), e.g., synthesized using this compound

-

Control plasma (e.g., equine, canine)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of the analyte and the deuterated IS in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the analyte stock solution to create working solutions for the calibration curve.

-

Prepare a working solution of the deuterated IS at an appropriate concentration.

-

-

Sample Preparation (Protein Precipitation and SPE):

-

To 200 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the deuterated IS working solution and vortex.

-

Add 600 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

-

Alternatively, for cleaner samples, perform Solid Phase Extraction (SPE). Condition the SPE cartridge with methanol followed by water. Load the plasma sample, wash with a weak organic solvent, and elute the analyte and IS with a stronger organic solvent.

-

Evaporate the supernatant or eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Analyte (e.g., Firocoxib): m/z 337.1 → 283.0, 337.1 → 130.0

-

Deuterated IS (e.g., Firocoxib-d6): m/z 343.2 → 289.0, 343.2 → 136.0

-

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for the specific analyte and IS.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol 2: In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol outlines a general procedure to assess the metabolic stability of a compound synthesized with a cyclopropylmethyl moiety, which can be adapted to use a deuterated version for kinetic isotope effect studies.

Materials and Reagents:

-

Test compound (non-deuterated and/or deuterated version)

-

Pooled liver microsomes (e.g., human, rat, dog)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (ACN) with an internal standard (for quenching and analysis)

-

Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

Procedure:

-

Incubation Preparation:

-

Prepare a solution of the test compound in phosphate buffer.

-

In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint).

-

Compare the metabolic stability of the deuterated versus the non-deuterated compound to determine the kinetic isotope effect.

-

Data Presentation

Table 1: LC-MS/MS Parameters for the Analysis of a Cyclopropylmethyl-Containing Drug and its Deuterated Internal Standard

| Parameter | Analyte (e.g., Firocoxib) | Deuterated Internal Standard (IS) |

| Precursor Ion (m/z) | 337.1 | 343.2 |

| Product Ion 1 (m/z) | 283.0 | 289.0 |

| Product Ion 2 (m/z) | 130.0 | 136.0 |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

| Declustering Potential(V) | Optimized for specific instrument | Optimized for specific instrument |

Table 2: Representative Pharmacokinetic Parameters of a Cyclopropylmethyl-Containing Drug (Firocoxib) in Horses after a Single Oral Dose

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 75 | ng/mL |

| Tmax (Time to Cmax) | 3.9 | hours |

| t½ (Elimination Half-life) | 30 | hours |

| Bioavailability | 79 | % |

| (Data based on published literature for Firocoxib) |

Visualizations

Caption: Workflow for bioanalysis using a deuterated internal standard.

Caption: Primary metabolic pathway involving the cyclopropylmethyl group.

Caption: Workflow for an in vitro metabolic stability assay.

References

- 1. Synthesis of stable isotope-labelled firocoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and metabolism of orally administered firocoxib, a novel second generation coxib, in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 5. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclopropylmethyl Bromide-d4 as a Tracer in Chemical Reaction Monitoring

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethyl bromide-d4 is the deuterium-labeled form of cyclopropylmethyl bromide. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, allows this compound to be used as a tracer in chemical reactions. Due to the kinetic isotope effect, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This property, along with the mass difference, makes deuterated compounds invaluable tools for elucidating reaction mechanisms and serving as internal standards for quantitative analysis.

This document provides detailed application notes and protocols for the use of this compound as a tracer, focusing on its application in monitoring a nucleophilic substitution reaction. These methodologies are broadly applicable to researchers in organic synthesis, medicinal chemistry, and drug development for studying reaction kinetics and mechanisms.

Principle Application: Elucidating Reaction Mechanisms

A primary application of this compound is in the study of reaction mechanisms through the kinetic isotope effect (KIE). By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can infer whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction.

Additionally, this compound can be used as an internal standard in quantitative analyses using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Its chemical behavior is nearly identical to the unlabeled compound, but it is distinguishable by its mass, making it an excellent tool for accurate quantification.

Featured Application: Monitoring the S_N2 Reaction of Cyclopropylmethyl Bromide with Sodium Cyanide

This section details a protocol for using this compound to monitor the kinetics of a classic S_N2 reaction with sodium cyanide to form cyclopropylmethyl cyanide.

Reaction Scheme:

This reaction is a bimolecular nucleophilic substitution, where the cyanide ion acts as the nucleophile, displacing the bromide ion.

Experimental Protocol: Reaction Monitoring by LC-MS/MS

This protocol describes how to monitor the reaction progress and determine the relative reaction rates of deuterated and non-deuterated cyclopropylmethyl bromide.

Materials:

-

Cyclopropylmethyl bromide

-

This compound

-

Sodium cyanide (NaCN)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Internal Standard (e.g., a structurally similar but chromatographically distinct compound)

-

Reaction vials

-

Autosampler vials

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Reaction Setup:

-

Prepare two separate stock solutions in acetonitrile: one of Cyclopropylmethyl bromide and one of this compound, each at a concentration of 10 mM.

-

Prepare a 20 mM stock solution of sodium cyanide in a 50:50 acetonitrile/water mixture.

-

In two separate reaction vials, initiate the reactions by mixing 1 mL of the respective bromide stock solution with 1 mL of the sodium cyanide solution at room temperature. Start a timer for each reaction.

-

-

Sample Collection and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

-

Immediately quench the reaction by diluting the aliquot into 950 µL of cold acetonitrile containing the internal standard at a fixed concentration.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the quenched samples.

-

Transfer the samples to autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 30% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Data Analysis:

-

Generate calibration curves for both Cyclopropylmethyl bromide and Cyclopropylmethyl cyanide using the internal standard.

-

Quantify the concentration of the reactant (Cyclopropylmethyl bromide or this compound) and the product (Cyclopropylmethyl cyanide or Cyclopropylmethyl cyanide-d4) at each time point.

-

Plot the concentration of the reactant versus time for both the deuterated and non-deuterated reactions.

-

Determine the initial reaction rates from the slopes of the concentration-time plots.

-

Calculate the kinetic isotope effect (KIE) as the ratio of the initial rate of the non-deuterated reaction to the initial rate of the deuterated reaction (kH/kD).

Illustrative Quantitative Data

The following table presents hypothetical data from the kinetic experiment described above. This data is for illustrative purposes to demonstrate how the results of such a study would be presented.

| Time (minutes) | Concentration of Cyclopropylmethyl bromide (mM) | Concentration of this compound (mM) |

| 0 | 5.00 | 5.00 |

| 5 | 4.15 | 4.35 |

| 15 | 2.80 | 3.25 |

| 30 | 1.65 | 2.20 |

| 60 | 0.60 | 1.10 |

| 120 | 0.10 | 0.30 |

Initial Rate Calculation (Illustrative):

-

Initial rate (kH) for Cyclopropylmethyl bromide ≈ (5.00 - 4.15) mM / 5 min = 0.17 mM/min

-

Initial rate (kD) for this compound ≈ (5.00 - 4.35) mM / 5 min = 0.13 mM/min

-

Kinetic Isotope Effect (KIE = kH/kD) ≈ 0.17 / 0.13 ≈ 1.31

A KIE value greater than 1 suggests that the C-H bond is involved in the rate-determining step of the reaction.

Visualizations

Experimental Workflow for Kinetic Analysis

Caption: Workflow for the kinetic analysis of the S_N2 reaction.

Logical Relationship for Quantification using an Internal Standard

Caption: Quantification logic using an internal standard.

Conclusion

This compound is a powerful tool for investigating chemical reaction mechanisms and for use as an internal standard in quantitative studies. The protocols and illustrative data presented here provide a framework for researchers to design and execute experiments to gain deeper insights into the kinetics and mechanisms of reactions involving the cyclopropylmethyl moiety. The use of deuterated tracers, such as this compound, is a valuable technique in the fields of chemical research and drug development.

Synthesis of Firocoxib using "Cyclopropylmethyl bromide-d4"

For Researchers, Scientists, and Drug Development Professionals

Introduction